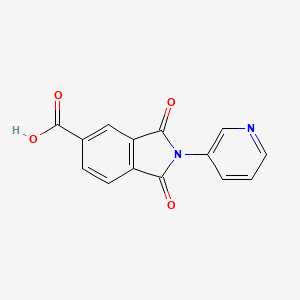

4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione

Vue d'ensemble

Description

The compound of interest, 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione, is a bicyclic diketone with potential relevance in organic synthesis and chemical research. The studies provided explore various aspects of this compound and related structures, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione and related compounds has been explored through different methods. For instance, dehydration of acetylacetone–formaldehyde adducts yields both 4,8-dimethyl and 4,6-dimethyl analogs, with variations depending on the aldehyde used in the reaction . Another study describes the bromination of Bicyclo[3.3.1]nonane-2,6-dione, leading to various brominated ketones and unsaturated diketones through the use of copper(II) bromide and molecular bromine . Additionally, methylation followed by a Wittig reaction has been used to prepare related structures, which are then subjected to Ritter reaction conditions to achieve complex rearrangements .

Molecular Structure Analysis

The molecular structure of these compounds has been determined using techniques such as X-ray diffraction. For example, the conformation of Bicyclo[3.3.1]nonane-2,6-dione and its brominated derivatives has been assessed, providing insights into the configuration and conformation of these molecules . Similarly, the crystal structure of 1-acetamido-2,2,5,6,6-pentamethyladamantane, a product of a Ritter reaction rearrangement, has been elucidated, revealing a disordered structure with a mixture of enantiomers .

Chemical Reactions Analysis

Chemical reactions involving these bicyclic diketones include photochemical rearrangements leading to products such as triasteranediones and dihydrocoumarins . The mechanistic aspects of these rearrangements have been discussed, highlighting the role of acyl shifts in the transformation of the molecular structure . Additionally, the Ritter reaction has been employed to achieve a complex rearrangement, resulting in a single compound with a well-defined structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the crystal and molecular structure of a related compound, 7-bromo-4,4-dimethylbicyclo[6.3.0]undecane-2,6-dione, has been determined to understand its configuration and conformation, which are crucial for its chemical behavior . Another study discusses the temperature-dependent racemic compound-conglomerate crystallization of a dibenzobicyclo[3.3.1]nona-2,6-diene-4,8-dione, which exhibits different crystallization behavior based on temperature, affecting its resolution upon crystallization .

Applications De Recherche Scientifique

Electrochemical Synthesis

4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione is utilized in electrochemical synthesis. It undergoes reduction in the second voltammetric wave to yield substituted barbaralanes. This contrasts with the dimeric products obtained from the first wave reduction (Mellor, Pons, & Stibbard, 1979). Similarly, its reduction in the second cathodic wave at –2.75 V results in further substituted barbaralanes (Mellor, Pons, & Stibbard, 1981).

Synthesis of Bicyclic Ketones

This chemical is also significant in the synthesis of various bicyclic ketones. Dehydration of certain adducts yields 4,6-dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione among other products, demonstrating its role in the formation of structurally complex molecules (Knott & Mellor, 1971).

Reactions with Hydrazines and Hydroxylamine

In research exploring its reactivity, 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione reacts with hydrazine and hydroxylamine, leading to the formation of various bicyclic condensation products. These reactions expand the understanding of the chemical's behavior in different synthetic contexts (Mellor, Pathirana, & Stibbard, 1983).

Catalysis and Ligand Formation

The compound has been utilized in the design of chiral ligands for Rh-catalyzed asymmetric 1,4-addition reactions. The synthesis of these ligands based on the 4,8-disubstituted bicyclo(3.3.1)nona-2,6-diene framework showcases its application in asymmetric synthesis and catalysis (Rimkus, Jurgelėnas, & Stončius, 2015).

Molecular Recognition Studies

4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione also plays a role in the synthesis of functionalized cleft molecules. These molecules, reminiscent of Tröger's base, are used in molecular recognition studies, highlighting the compound's importance in the creation of functionalized molecular structures (Kimber et al., 2000).

Crystal Structure Analysis

The compound's derivatives have been investigated for their crystal structures, offering insights into hydrogen-bonded columns and solid-state arrangements. Such studies are vital for understanding the structural properties of these molecules (Mallick et al., 1991).

Propriétés

IUPAC Name |

4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-6-3-10(12)9-5-8(6)7(2)4-11(9)13/h3-4,8-9H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQBNPGFILVZFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2CC1C(=CC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185500 | |

| Record name | 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione | |

CAS RN |

31616-72-5 | |

| Record name | 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031616725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key reactions of 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione with amines?

A1: 4,6-Dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione reacts readily with o-phenylenediamines to form bridged 1,5-benzodiazepines. [] This reaction highlights the compound's reactivity towards forming cyclic imines.

Q2: Can 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione be used to synthesize complex molecules?

A3: Yes, research demonstrates that the electrochemical reduction of bridged 1,5-benzodiazepines, derived from the reaction of 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione with o-phenylenediamines, can be used to synthesize substituted barbaralanes. [] Specifically, cathodic acylation of the bridged 1,5-benzodiazepine in the presence of acetic anhydride yields a substituted barbaralane derivative. [] This example demonstrates the potential of using this compound as a building block in multi-step organic synthesis.

Q3: How was the structure of the substituted barbaralane product confirmed?

A4: The structure of the substituted barbaralane formed through the electrochemical reduction and acylation of the bridged 1,5-benzodiazepine was elucidated using 1H NMR spectroscopy at high temperature (+100 °C). [] This temperature allowed researchers to overcome complexities arising from conformational processes and identify the dominant valence isomers of the barbaralane product. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Chlorophenoxy)phenyl]urea](/img/structure/B3032566.png)

![2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-](/img/structure/B3032569.png)